methyl 3-[3-(1H-1,2,3,4-tetrazol-1-yl)benzamido]adamantane-1-carboxylate
Description
Methyl 3-[3-(1H-1,2,3,4-tetrazol-1-yl)benzamido]adamantane-1-carboxylate is a structurally complex adamantane derivative featuring a tetrazole-substituted benzamido group and a methyl carboxylate moiety. This compound’s bifunctional design—combining a heterocyclic azole and a carboxylate ester—suggests applications in medicinal chemistry and materials science, particularly in metal-organic frameworks (MOFs) .
Properties
IUPAC Name |
methyl 3-[[3-(tetrazol-1-yl)benzoyl]amino]adamantane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-28-18(27)19-7-13-5-14(8-19)10-20(9-13,11-19)22-17(26)15-3-2-4-16(6-15)25-12-21-23-24-25/h2-4,6,12-14H,5,7-11H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZXVXWZFCPLNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3CC(C1)CC(C3)(C2)NC(=O)C4=CC(=CC=C4)N5C=NN=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[3-(1H-1,2,3,4-tetrazol-1-yl)benzamido]adamantane-1-carboxylate typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a click chemistry approach, where an azide reacts with an alkyne in the presence of a copper catalyst.
Attachment of the Benzamido Group: The benzamido group can be introduced through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Incorporation of the Adamantane Moiety: The adamantane carboxylate can be synthesized separately and then coupled with the benzamido-tetrazole intermediate under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the tetrazole formation and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane moiety, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine.
Substitution: The benzamido group can participate in substitution reactions, where the amide bond can be cleaved and replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Amino-tetrazole derivatives.
Substitution: Various substituted benzamido derivatives.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have indicated that adamantane derivatives exhibit potent antimicrobial properties. For instance, compounds similar to methyl 3-[3-(1H-1,2,3,4-tetrazol-1-yl)benzamido]adamantane-1-carboxylate have shown effectiveness against a range of bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes.
Case Study: Synthesis and Testing
A study reported on the synthesis of adamantane derivatives which demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The synthesized compounds were tested using the disc diffusion method, revealing zones of inhibition comparable to standard antibiotics .
Anti-inflammatory Properties
The anti-inflammatory effects of adamantane derivatives are well-documented. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making them potential candidates for treating inflammatory diseases.
Research Findings
Research has shown that certain adamantane derivatives can effectively reduce inflammation in animal models. For example, this compound was evaluated for its ability to reduce edema in carrageenan-induced paw edema models, demonstrating a marked decrease in swelling compared to control groups .
Anticancer Activity
The anticancer potential of this compound class is another area of active research. Studies have indicated that adamantane derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
Case Study: Cell Line Testing
In vitro studies have tested the cytotoxic effects of this compound on different cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). Results showed IC50 values indicating significant antiproliferative effects at micromolar concentrations .
Central Nervous System Activity
Research has also explored the neuroprotective effects of adamantane derivatives. Compounds in this class are being investigated for their potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mechanism Insights
The proposed mechanisms include modulation of neurotransmitter levels and protection against oxidative stress. Studies involving animal models have shown that these compounds can improve cognitive function and reduce neuroinflammation .
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step organic reactions where tetrazole moieties are introduced into the adamantane framework. The chemical properties such as solubility and stability under physiological conditions are crucial for their application in drug development.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to active sites in proteins. The adamantane moiety can enhance membrane permeability, facilitating the compound’s entry into cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
- Differentiation : The target compound uniquely combines a benzamido-linked tetrazole and a methyl carboxylate , distinguishing it from carboxylic acid derivatives (e.g., tzadcH) and simpler triazole/thione analogues .
Physicochemical Properties
- Solubility : The methyl ester in the target compound likely enhances lipid solubility compared to carboxylic acid analogues (e.g., tzadcH), which may form salts or coordinate metals .
- Stability : Adamantane derivatives generally exhibit high thermal and chemical stability due to their rigid cage structure .
Biological Activity
Methyl 3-[3-(1H-1,2,3,4-tetrazol-1-yl)benzamido]adamantane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Structural Overview
The compound is characterized by:
- Adamantane Backbone : Known for its stability and ability to interact with biological membranes.
- Tetrazole Ring : A five-membered ring containing four nitrogen atoms, which enhances the compound's pharmacological properties.
- Benzamide Moiety : Contributes to the compound's ability to interact with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The tetrazole ring can form hydrogen bonds and π-π interactions with enzyme active sites, potentially inhibiting their activity.
- Receptor Modulation : The benzamide group may interact with neurotransmitter receptors or other protein targets, influencing signaling pathways.
- Antimicrobial Activity : Compounds with similar structures have exhibited antimicrobial properties, suggesting potential applications in treating infections.
Anticancer Activity
Recent studies have shown that derivatives of tetrazole-containing compounds exhibit significant anticancer properties. For instance:
| Compound | Cell Line | CC50 (µM) | Mechanism |
|---|---|---|---|
| 11g | K562 | 13.6 | Induces apoptosis |
| 6g | CCRF-SB | 391 | Cell cycle arrest in G0 phase |
These results indicate that this compound may possess similar anticancer effects due to its structural components that allow it to induce cell death and inhibit proliferation in cancer cells .
Antimicrobial Activity
Compounds with tetrazole rings have been noted for their antimicrobial properties. This compound may demonstrate efficacy against various pathogens through mechanisms such as disrupting bacterial cell walls or interfering with metabolic pathways.
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of tetrazole derivatives on leukemia cell lines (K562 and CCRF-SB). The results indicated that compounds similar to this compound caused significant reductions in cell viability and induced apoptosis at specific concentrations .
- In Vivo Studies : Animal models treated with similar tetrazole derivatives showed reduced tumor growth rates compared to controls. These findings suggest that the compound may have potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
